molecular formula C7H8N4O B13716602 2-Tetrazolo[1,5-a]pyridin-5-ylethanol

2-Tetrazolo[1,5-a]pyridin-5-ylethanol

Katalognummer: B13716602
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: FHTRBAHOKXVQFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tetrazolo[1,5-a]pyridin-5-ylethanol: is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an ethanol group attached at the 5-position

Analyse Chemischer Reaktionen

Types of Reactions: 2-Tetrazolo[1,5-a]pyridin-5-ylethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Tetrazolo[1,5-a]pyridin-5-ylethanol is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .

Wirkmechanismus

The mechanism of action of 2-Tetrazolo[1,5-a]pyridin-5-ylethanol involves the interaction of its functional groups with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Tetrazolo[1,5-a]pyridin-5-ylethanol is unique due to the presence of the ethanol group, which provides additional functionalization opportunities. Its specific combination of tetrazole and pyridine rings also contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H8N4O

Molekulargewicht

164.16 g/mol

IUPAC-Name

2-(tetrazolo[1,5-a]pyridin-5-yl)ethanol

InChI

InChI=1S/C7H8N4O/c12-5-4-6-2-1-3-7-8-9-10-11(6)7/h1-3,12H,4-5H2

InChI-Schlüssel

FHTRBAHOKXVQFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NN=NN2C(=C1)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.